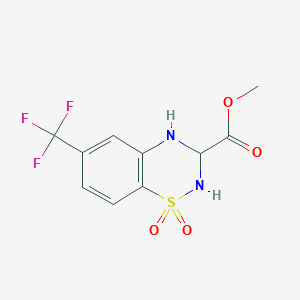![molecular formula C17H16BrN3O3 B2894812 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime CAS No. 338956-70-0](/img/structure/B2894812.png)
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime, also known as 4-BMPH, is a synthetic molecule with a wide range of applications in scientific research. It has been used in a variety of experiments, including those involving pharmacology, biochemistry, and physiology. 4-BMPH has been found to be a useful tool for studying drug-receptor interactions, enzyme catalysis, and other biological processes. Additionally, its chemical structure makes it an ideal candidate for use in drug discovery and development.
Applications De Recherche Scientifique
Ring Transformation and Novel Synthesis Techniques
- Research has shown that compounds similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime can be transformed into different structures like pyrazoles through ring transformation processes (Morita, Harada, Okamoto, & Takagi, 1999).
- Synthesis of new benzofuran-based thiophene, 1,3-oxathiole, and 1,3,4-oxa(thia)diazole derivatives have been achieved using similar compounds (Dawood, Farag, & Abdel‐Aziz, 2007).
Antioxidant and Anticancer Activities
- Certain derivatives of bromophenol, which are structurally related to the chemical , have shown potential in drug development due to their significant antioxidant and anticancer activities (Dong et al., 2022).
Antibacterial Properties
- Bromophenols isolated from marine algae, which include bromophenol derivatives, have been studied for their antibacterial properties (Xu et al., 2003).
Novel Ring Systems and Synthetic Aspects
- Research has led to the synthesis of novel ring systems such as 6-oxa-7-aza-benzocyclononene-10,11-dione-11-O-methyloximes, which may have applications in various fields of chemical research (Pascual et al., 2000).
Cytotoxicity Studies
- Studies on 2,6-diarylpiperidin-4-one O-methyloximes have provided insights into their cytotoxicity on human cervical carcinoma (HeLa) cells, which could be relevant for the development of anticancer drugs (Parthiban et al., 2011).
HIV Inhibition
- Biphenyl derivatives, related to the compound , have shown potent anti-HIV activity, suggesting potential applications in antiviral drug development (Xie et al., 1995).
Orexin-1 Receptor Mechanisms
- Research on compounds structurally similar to 3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime has explored their role in modulating feeding, arousal, stress, and drug abuse (Piccoli et al., 2012).
Crystal Structure Analysis
- The crystal structure of related compounds has been analyzed, which is crucial for understanding their chemical properties and potential applications (Kang et al., 2015).
Antimicrobial Activity
- Novel aryl hydrazone pyrazoline-5-ones containing thiazole moiety, structurally similar to the compound , have been synthesized and evaluated for their antimicrobial activity (Reddy et al., 2013).
Propriétés
IUPAC Name |
(2E,3E)-1-(4-bromophenyl)-3-methoxyimino-2-[(4-methoxyphenyl)hydrazinylidene]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN3O3/c1-23-15-9-7-14(8-10-15)20-21-16(11-19-24-2)17(22)12-3-5-13(18)6-4-12/h3-11,20H,1-2H3/b19-11+,21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUQTUWDKBWDNT-BRRLLNCPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/N=C(\C=N\OC)/C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromophenyl)-2-[2-(4-methoxyphenyl)hydrazono]-3-oxopropanal O-methyloxime | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

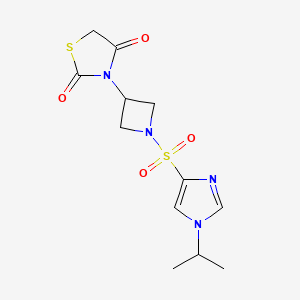
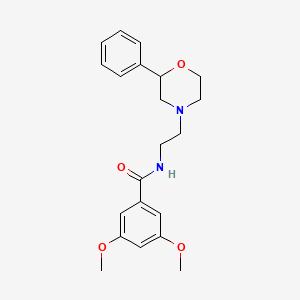
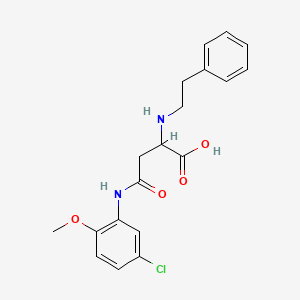




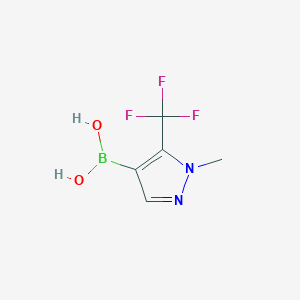
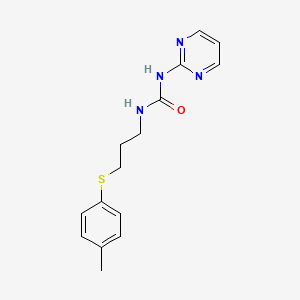
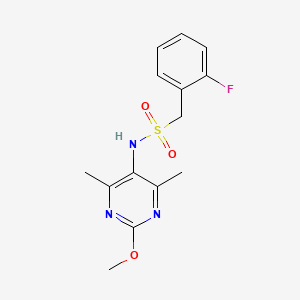
![N-[2-(1H-indol-3-yl)ethyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894747.png)
![3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2894749.png)
